molecular formula C10H12O3 B184468 4,5-Dimethoxy-2-methylbenzaldehyde CAS No. 7721-62-2

4,5-Dimethoxy-2-methylbenzaldehyde

Cat. No.: B184468
CAS No.: 7721-62-2
M. Wt: 180.2 g/mol
InChI Key: RMIZEUOAFVZZJG-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytoluene with N-methylformanilide in the presence of a Lewis acid catalyst . The reaction typically occurs under controlled temperature and inert atmosphere conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 4,5-dimethoxy-2-methylbenzoic acid.

    Reduction: Formation of 4,5-dimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-2-methylbenzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZEUOAFVZZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227965
Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7721-62-2
Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-Dimethoxy-2-methylbenzaldehyde
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Record name 4,5-dimethoxy-2-methylbenzaldehyde
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Record name 4,5-DIMETHOXY-2-METHYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 3,4-dimethoxytoluene (15 g) and dichloromethylmethyl ether (34.5 g) in dichloromethane (200 ml), at 0° C., was added SnCl4 (100 ml) and, subsequently, further dichloroethane (200 ml). The resultant suspension was stirred at 0° C. for 20 minutes and then stirred overnight at ambient temperature before being poured into 3N HCl (500 ml) at 0° C. Extraction into dichloromethane, drying of the organic phase and evaporation gave 4,5-dimethoxy-2-methylbenzaldehyde (15.2 g); NMR (CDCl3) 2.6(s,3H); 3.90(s,3H); 3.94(s,3H); 6.68(s,1H); 7.3(s,1H); 10.2(s,1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Freshly distilled POCL3 (50.6 ml) was added dropwise during 30 min to a stirred mixture of 4 -methylveratrole (65.7 g) and DMF (30 g) freshly distilled after standing two days over CuSO4. Heating overnight on a steam bath under reflux gave a deep brown, viscous solution which when cooled was admixed with 600 ml water. Addition of excess 10% NaOH solution separated out a yellow oil which was extracted with benzene. The combined extracts were washed with water, dried, and evaporated to give a viscous yellow oil. Crystallization from alcohol gave 3.4 g of the aldehyde as a white powder, mp 74°-75°(Lit. 74°). Nmr (δ): 2.58 (s, 3H), 3.90 (s, 3H), 3.95 (s, 3H), 6.68 (s, 1H), 7.30 (s, 1H), 10.20 (s, 1H).
Quantity
65.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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